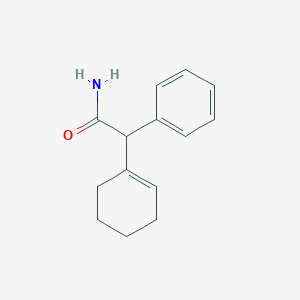
2-(Cyclohexen-1-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexen-1-yl)-2-phenylacetamide is an organic compound that features a cyclohexene ring and a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexen-1-yl)-2-phenylacetamide typically involves the reaction of cyclohexene with phenylacetic acid under specific conditions. One common method involves the use of a hydrogenation catalyst, such as rhodium, in an acidic solvent to facilitate the reaction . The process may also involve intermediate steps, such as the formation of cyclohexenylacetonitrile, which is then reduced to the corresponding amine before reacting with phenylacetic acid .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexen-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The amide group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like organocopper compounds can be employed in substitution reactions.
Major Products
Oxidation: Cyclohexenone and cyclohexenol derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclohexen-1-yl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexen-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A hydrocarbon with a similar cyclohexene ring structure.
Cyclohexenone: An enone with a similar cyclohexene ring and a carbonyl group.
2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexenyl group.
Uniqueness
2-(Cyclohexen-1-yl)-2-phenylacetamide is unique due to the presence of both a cyclohexene ring and a phenylacetamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Propriétés
Numéro CAS |
6974-76-1 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H17NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9,13H,2,5-6,10H2,(H2,15,16) |
Clé InChI |
HOVYGLDECOUQHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)


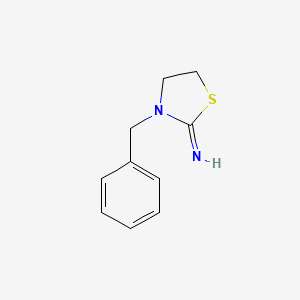
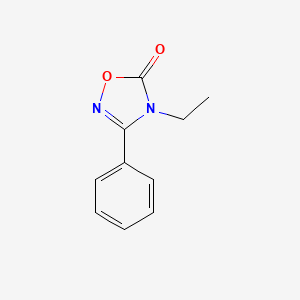
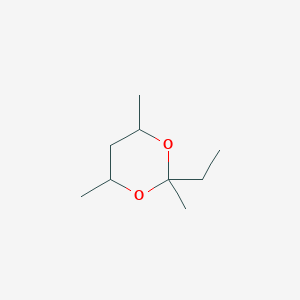
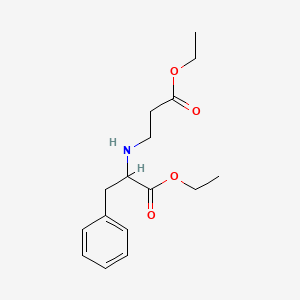
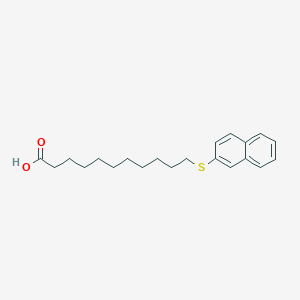
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)


